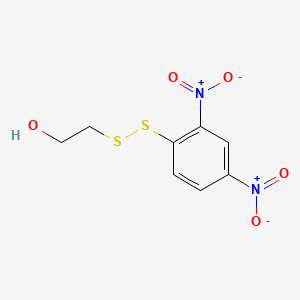

beta-Hydroxyethyl-2,4-dinitrophenyl disulfide

Description

Properties

IUPAC Name |

2-[(2,4-dinitrophenyl)disulfanyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5S2/c11-3-4-16-17-8-2-1-6(9(12)13)5-7(8)10(14)15/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJKMEXOTPHRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241861 | |

| Record name | beta-Hydroxyethyl-2,4-dinitrophenyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955-59-9 | |

| Record name | beta-Hydroxyethyl-2,4-dinitrophenyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxyethyl-2,4-dinitrophenyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Synthesis via Sulfide Intermediate and Oxidation

This method is widely reported in patent literature and involves two sequential reactions:

-

Formation of 2,4-Dinitrophenyl Sulfide Intermediate

-

Reagents : 2,4-Dinitrophenyl chloride reacts with β-mercaptoethanol in the presence of a base.

-

Conditions :

-

Solvent : N,N-Dimethylformamide (DMF) or aqueous methanol.

-

Base : Sodium bicarbonate or potassium carbonate.

-

Temperature : 40–100°C for 5–6 hours.

-

-

Mechanism : Nucleophilic substitution where the thiol group of β-mercaptoethanol displaces the chloride in 2,4-dinitrophenyl chloride, forming the sulfide intermediate .

-

-

Oxidation to Disulfide

Key Advantages :

-

High Selectivity : Dinitrophenyl groups enhance electrophilicity, favoring controlled substitution .

-

Scalability : Suitable for industrial production due to straightforward purification (filtration, washing with water/alcohol) .

Phase Transfer Catalysis for Improved Efficiency

Patent US5502256A describes a method using phase transfer catalysts (PTCs) to enhance reaction rates and yields:

| Parameter | Details |

|---|---|

| Reagents | 2-Chloronitrobenzene + Na₂S₂O₃ (alkali metal disulfide) + PTC |

| Solvent | Aprotic solvents (N-methylpyrrolidone, DMF) or alcohols (methanol, ethanol) |

| Catalyst | Tetra-n-butylammonium bromide (0.01–0.1 mol equiv) |

| Temperature | Boiling solvent (e.g., 80°C for DMF) |

| Yield | 93–98% with >99.5% purity |

| Purity | Minimal byproducts due to PTC-mediated phase separation |

Mechanistic Insight :

-

PTC Role : Facilitates ion transport between aqueous and organic phases, accelerating disulfide bond formation .

-

Solvent Choice : Alcohols reduce viscosity, improving stirrability and preventing agglomerate formation .

Alternative Routes: Mercaptoalcohol Oxidation

CN116754760A outlines a method involving oxidation of bis(2-hydroxyethyl)disulfide:

-

Oxidation of Mercaptoalcohol

-

Reagents : β-Mercaptoethanol + oxidizing agent (e.g., H₂O₂).

-

Conditions : Aqueous medium, room temperature.

-

-

Coupling with DNP Precursor

-

Reagents : 1-Chloro-2,4-dinitrobenzene + bis(2-hydroxyethyl)disulfide.

-

Catalyst : NHS ester or chloroformylated intermediates.

-

Advantages :

-

Controlled Cleavage : Disulfide bond enables reversible conjugation, useful in antibody-DNP systems .

-

Functionalization : NHS esters enable covalent attachment to amine-containing molecules .

Comparative Analysis of Methods

Critical Challenges and Solutions

-

Byproduct Formation :

-

Solubility Limitations :

-

Safety Concerns :

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Beta-Hydroxyethyl-2,4-dinitrophenyl disulfide can undergo oxidation reactions, where the disulfide bond is cleaved to form sulfonic acids.

Reduction: The compound can be reduced to form thiols, which can further react to form various derivatives.

Substitution: Nucleophilic substitution reactions can occur at the dinitrophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

Reduction: Reducing agents such as dithiothreitol or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Substituted dinitrophenyl derivatives.

Scientific Research Applications

Chemistry: Beta-Hydroxyethyl-2,4-dinitrophenyl disulfide is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in peptides and proteins.

Biology: In biological research, this compound is used to study redox reactions and the role of disulfide bonds in protein folding and stability.

Industry: In the industrial sector, this compound is used in the production of polymers and as a cross-linking agent in rubber manufacturing.

Mechanism of Action

The mechanism of action of beta-Hydroxyethyl-2,4-dinitrophenyl disulfide involves the cleavage and formation of disulfide bonds. This compound can act as a redox-active agent, participating in electron transfer reactions. The molecular targets include thiol-containing proteins and enzymes, where it can modulate their activity by altering the redox state of cysteine residues.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences:

Reactivity and Stability

- Electrophilic Reactivity : The nitro groups in β-hydroxyethyl-2,4-dinitrophenyl disulfide increase electrophilicity, facilitating nucleophilic attacks compared to diphenyl disulfide . This property is exploited in affinity chromatography for antibody binding .

- Hydrolytic Stability : Disulfides with electron-withdrawing groups (e.g., nitro) exhibit lower hydrolytic stability than alkyl disulfides like ethyl methyl disulfide. For instance, β-hydroxyethyl-2,4-dinitrophenyl disulfide undergoes hydrolysis under alkaline conditions, releasing thiols and sulfenic acids .

- Thermal Stability : Benzothiazole-containing disulfides (e.g., ) show higher thermal stability due to aromatic conjugation, whereas β-hydroxyethyl derivatives degrade at lower temperatures (~150°C) due to the hydroxyl group’s susceptibility to oxidation.

Research Findings and Key Insights

Limitations

The β-hydroxyethyl group’s hydrophilicity limits compatibility with nonpolar matrices in polymer applications, a drawback absent in diphenyl disulfide .

Biological Activity

Beta-Hydroxyethyl-2,4-dinitrophenyl disulfide (DNT) is a compound that has garnered attention in the field of biochemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of DNT, exploring its mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

DNT is characterized by the presence of two functional groups: a hydroxyethyl group and a dinitrophenyl moiety, linked via a disulfide bond. This structure allows DNT to participate in redox reactions and interact with thiol-containing biomolecules.

DNT primarily acts as a thiol-reactive probe. The dinitrophenyl group is known for its electrophilic nature, enabling it to form covalent bonds with thiol groups in proteins and other biomolecules. This reactivity can lead to alterations in protein function and signaling pathways.

Key Mechanisms:

- Thiol Reactivity : DNT reacts with free thiols, leading to the formation of mixed disulfides, which can modify protein function and stability .

- Cellular Uptake : The compound exhibits good cell permeability, allowing it to penetrate cellular membranes and interact with intracellular targets .

- Fluorescence Activation : Upon reaction with thiols, DNT can activate fluorescence, making it useful in bioimaging applications to visualize thiol-containing biomolecules within cells .

Antioxidant Activity

DNT has been studied for its potential antioxidant properties. By reacting with reactive oxygen species (ROS), it may help mitigate oxidative stress in cells. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role.

Enzyme Inhibition

Research indicates that DNT can inhibit certain enzymes by modifying their active sites through thiol modification. For example:

- Transglutaminase Inhibition : DNT has been shown to inhibit transglutaminase activity, which is implicated in various pathological conditions including neurodegeneration .

Study 1: Thiol Detection in Live Cells

A study utilized DNT as a fluorescent probe for detecting thiols in live cells. The results demonstrated that DNT could effectively label intracellular thiols, providing insights into cellular redox states . The probe exhibited high selectivity for cysteine over other amino acids, indicating its potential for specific applications in cellular imaging.

Study 2: Neuroprotective Effects

In an experimental model of oxidative stress-induced neurodegeneration, DNT was administered to assess its protective effects on neuronal cells. The findings suggested that DNT could reduce cell death and maintain mitochondrial function under stress conditions, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What methodological steps are critical for confirming the structural integrity of beta-hydroxyethyl-2,4-dinitrophenyl disulfide after synthesis?

- Answer: Non-reducing peptide mapping using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is essential. This involves digesting the compound under non-reducing conditions to preserve disulfide bonds, followed by LC separation and HRMS analysis to identify intact disulfide-linked fragments. Data interpretation requires comparing observed masses with theoretical values and validating connectivity using software tools .

Q. Which analytical techniques are recommended for initial characterization of disulfide-containing compounds like this compound?

- Answer: Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a primary method. Derivatization with dinitrophenyl groups (as in the compound’s structure) enhances detection sensitivity. For disulfide-specific analysis, perform parallel experiments under reducing and non-reducing conditions to differentiate bonded and free thiols .

Advanced Research Questions

Q. How can researchers resolve ambiguities in disulfide bond connectivity using advanced mass spectrometry workflows?

- Answer: Utilize tandem mass spectrometry coupled with automated data analysis software (e.g., DiSulFinder). Partial reduction strategies, where disulfide bonds are selectively cleaved in a controlled manner, combined with enzymatic digestion (e.g., trypsin or Glu-C), allow sequential identification of disulfide-linked peptides. Cross-validation with computational models (e.g., pLink-SS) improves accuracy .

Q. What experimental design considerations are critical to prevent disulfide bond rearrangement during sample preparation?

- Answer: Maintain non-reducing buffers during digestion and avoid high-pH conditions that promote disulfide scrambling. Use alkylating agents like iodoacetamide post-reduction to block free thiols. Implement rapid quenching of reduction reactions and validate results using orthogonal methods (e.g., top-down MS for intact protein analysis) .

Q. How should researchers address contradictions in disulfide bond data obtained from different analytical platforms?

- Answer: Cross-validate findings using multiple fragmentation techniques (e.g., collision-induced dissociation vs. electron-transfer dissociation) to confirm disulfide linkages. Integrate data from bottom-up (peptide-level) and top-down (intact protein) approaches. Software tools like SlinkS can reconcile discrepancies by prioritizing high-confidence spectral matches .

Q. What computational strategies can predict the stability and functional impact of disulfide bonds in this compound?

- Answer: Molecular dynamics simulations and energy minimization algorithms (e.g., Rosetta) model disulfide bond geometry and strain. Pair these with large-scale experimental datasets (e.g., mutagenesis studies) to identify conserved structural motifs. Tools like Disulfide by Design 2.0 predict optimal bond placements for stability .

Method Optimization

Q. How can LC mobile phase composition be optimized for separating disulfide-linked peptides?

- Answer: Use a gradient combining methanol (65%) and a buffer containing sodium 1-octanesulfonate (16.22 g/L) adjusted to pH 4.6 with glacial acetic acid. This ion-pairing agent improves peptide resolution by reducing hydrophobic interactions with the column .

Data Interpretation

Q. What bioinformatics pipelines are recommended for large-scale disulfide bond analysis?

- Answer: Combine spectral matching tools (e.g., Mascot, Sequest) with disulfide-specific algorithms like pLink-SS. For complex datasets, employ de novo sequencing to resolve ambiguous linkages. Integrate pathway analysis (e.g., KEGG) to correlate disulfide bonding patterns with functional annotations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.